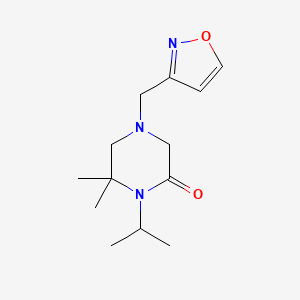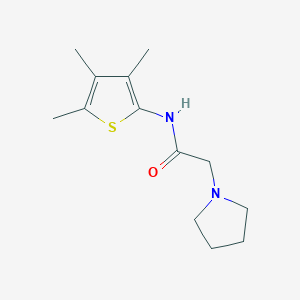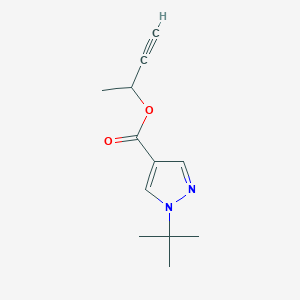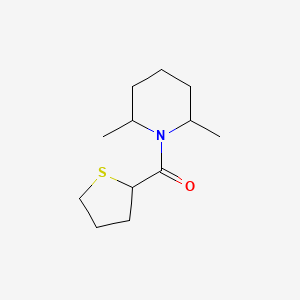
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMOM, and its chemical structure is C16H25N3O2. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
DMOM is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been shown to modulate the activity of GPCRs, which are a class of membrane proteins that play important roles in cell signaling. DMOM acts as a positive allosteric modulator of GPCRs, enhancing their activity in response to ligand binding. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to enhance the activity of GPCRs, leading to increased intracellular signaling and downstream effects. DMOM has also been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. Additionally, DMOM has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMOM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied, and its mechanism of action is well understood. However, DMOM also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, DMOM has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for research on DMOM. One area of interest is the development of DMOM as a drug candidate for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of DMOM in vivo, and to identify potential side effects. Additionally, DMOM could be studied further as a tool compound in neuroscience research, particularly in the study of GPCRs. Finally, there is potential for the development of new synthetic methods for DMOM that could improve its yield and purity.
Synthesis Methods
The synthesis of DMOM involves the reaction of 6,6-dimethyl-1,4-diazepan-2-one with 3-(chloromethyl)oxazolidine-2,4-dione. The reaction takes place in the presence of a base such as potassium carbonate, and the product is purified through column chromatography. The yield of DMOM can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
Scientific Research Applications
DMOM has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. DMOM has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs).
properties
IUPAC Name |
6,6-dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)16-12(17)8-15(9-13(16,3)4)7-11-5-6-18-14-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDLJNPGGFIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(CC1(C)C)CC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-(1,2-oxazol-3-ylmethyl)-1-propan-2-ylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)


![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)

![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)